N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-25-16-8-6-5-7-14(16)17(23)20-19-22-21-18(24-19)15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUIOCZVMRVVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine
Starting Material : 2,5-Dimethylbenzoic acid hydrazide.
Reaction : Cyclodehydration with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours.
Mechanism :
- Formation of dithiocarbazate : Reaction of hydrazide with CS₂.
- Cyclization : POCl₃-mediated dehydration to form the oxadiazole ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 6–8 hours |
| Solvent | Anhydrous dichloroethane |
| Yield | 68–72% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Introduction of Ethylsulfanyl Group at Benzamide Position
Intermediate : 2-Mercaptobenzoic acid.
Alkylation : Reaction with ethyl iodide (C₂H₅I) in basic medium (K₂CO₃) using dimethylformamide (DMF) as solvent.
Reaction Scheme :
$$ \text{2-Mercaptobenzoic acid} + \text{C}2\text{H}5\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(Ethylsulfanyl)benzoic acid} $$
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 4 hours |
| Yield | 85% |
Workup : Acidification with HCl, extraction with ethyl acetate.
Benzamide Coupling to Oxadiazole Amine
Activation of Carboxylic Acid : 2-(Ethylsulfanyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at reflux.
Coupling Reaction : Reacting the acid chloride with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Mechanism :
$$ \text{R-COCl} + \text{H}2\text{N-Oxadiazole} \xrightarrow{\text{Et}3\text{N}} \text{R-CONH-Oxadiazole} + \text{HCl} $$
Optimization Data :
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Solvent | Anhydrous DCM |
| Time | 12 hours |
| Yield | 75–80% |
Purification : Recrystallization from ethanol/water (7:3).
Critical Analysis of Alternative Routes
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C) reduces oxadiazole formation time to 15–20 minutes, improving yield to 78%. This method minimizes side products like open-chain thioureas.
One-Pot Synthesis
A sequential protocol combining hydrazide cyclization and benzamide coupling in a single vessel has been reported, though yields remain lower (60–65%) due to competing hydrolysis.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 2.98 (q, 2H, SCH₂), 2.35 (s, 6H, CH₃), 1.42 (t, 3H, CH₂CH₃).
- LC-MS : m/z 382.1 [M+H]⁺ (calc. 382.4).
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Elemental Analysis : C: 62.8%, H: 5.5%, N: 14.6% (theor. C: 63.0%, H: 5.3%, N: 14.7%).
Industrial Scalability and Challenges
Cost-Benefit Analysis of Reagents
| Reagent | Cost per kg (USD) | Scalability Issue |
|---|---|---|
| POCl₃ | 120 | Corrosive handling |
| Ethyl iodide | 450 | Light sensitivity |
| Microwave reactors | High capital cost | Limited availability |
Environmental Considerations
- Waste Streams : POCl₃ hydrolysis generates HCl, requiring neutralization.
- Green Chemistry Alternatives : Use of polymer-supported reagents reduces effluent toxicity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide: can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a hydrazine derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research and development. The following sections detail its applications in specific areas.
Neuroprotective Applications
Recent studies have highlighted the neuroprotective properties of compounds containing the oxadiazole moiety. For instance, derivatives of the oxadiazole scaffold have shown promise in ameliorating cognitive deficits in models of Alzheimer's disease. In particular:
- Mechanism : The compound appears to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, which is crucial for cognitive function.
- Case Study : One study demonstrated that a related oxadiazole compound significantly improved memory and learning outcomes in scopolamine-induced amnesia models in rats. The effective inhibition of AChE was noted as a key factor in these improvements .
Antimicrobial Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide has shown notable antimicrobial properties:
- Target Organisms : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The exact mechanism remains under investigation; however, preliminary data suggest that the compound disrupts bacterial cell wall synthesis or function.
- Case Study : In vitro studies indicated that the compound inhibited bacterial growth at concentrations that were non-toxic to mammalian cells, suggesting a favorable therapeutic index .
Comparative Analysis of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Effect |
|---|---|---|
| Neuroprotective | Rat models | Improved cognition and memory |
| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of bacterial growth |
| Antiproliferative | Cancer cell lines (e.g., HepG2) | Induces apoptosis and cell cycle arrest |
Neuroprotective Studies
In a pivotal study published in a peer-reviewed journal, researchers evaluated the effects of this compound on cognitive function in animal models. The results indicated a dose-dependent improvement in memory tasks, correlating with reduced AChE activity .
Antimicrobial Efficacy Studies
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition of bacterial growth at concentrations below those toxic to human cells. This suggests potential for therapeutic applications in treating bacterial infections without harming human tissues .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways. The oxadiazole ring and the ethylsulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- The 2,5-dimethylphenyl substituent may confer steric and electronic differences relative to 7f’s 2,4-dimethylphenyl analog, influencing receptor binding .
- Molecular Weight : The target compound (379.48 g/mol) is lighter than LMM5 (502.58 g/mol) and LMM11 (456.58 g/mol), which contain bulkier sulfamoyl and heterocyclic groups. This difference may impact solubility and bioavailability .
Antifungal Activity:
- LMM5 and LMM11 : These oxadiazoles demonstrated inhibitory activity against Candida albicans (MIC₅₀ values: 8–16 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s ethylsulfanyl group, a moderate electron-withdrawing moiety, may similarly enhance redox-modulating activity compared to LMM11’s furan-based substituent.
Agrochemically Relevant Analogs:
- Tetrazole and triazole derivatives () with benzoylurea groups exhibited plant growth-regulating activity (e.g., 2h , 2j ). Though structurally distinct from oxadiazoles, their benzamide cores highlight the importance of hydrogen-bonding motifs in bioactivity .
Stability and Spectroscopic Profiles
- UV Degradation Studies : A related oxadiazole () with an indol-3-ylmethyl group underwent stress degradation analysis via UV spectroscopy, suggesting that electron-rich aromatic substituents (e.g., the target’s dimethylphenyl group) may influence photostability .
- Spectral Data : Compounds 7c–7f were characterized by IR (C=O stretch: 1660–1680 cm⁻¹) and NMR (aromatic protons: δ 6.8–7.5 ppm), providing benchmarks for validating the target compound’s structure .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this oxadiazole derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 372.45 g/mol
- CAS Number : 1208868-82-9
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes associated with neurodegenerative diseases. For example, it exhibits inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in Alzheimer's disease pathology .
- Antioxidant Activity : The presence of the oxadiazole ring is associated with antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Neuroprotective Effects : In a study involving scopolamine-induced cognitive impairment in rats, the compound demonstrated significant improvement in memory and cognitive functions. The results indicated a potential role in neuroprotection through cholinergic modulation .
- Anticancer Activity : Research on related oxadiazole derivatives has shown that modifications can lead to enhanced antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been tested against lung cancer cell lines with promising results .
- Antiviral Properties : Compounds derived from the oxadiazole framework have exhibited activity against dengue virus polymerase, suggesting that modifications to the structure could yield antiviral agents .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide?
- Answer : The synthesis typically involves (1) formation of the oxadiazole ring via cyclization of a thiohydrazide intermediate and (2) coupling with a substituted benzamide. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
- pH control : Maintaining a slightly acidic pH (5–6) during amidation improves yield by minimizing side reactions .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key data do they provide?
- Answer :
- NMR spectroscopy : Confirms the presence of the ethylsulfanyl group (δ 2.5–3.0 ppm for SCH2CH3) and dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~380) and fragmentation patterns indicative of the oxadiazole ring .
- Infrared (IR) spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) in the benzamide and oxadiazole moieties .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Answer :
- Enzyme inhibition assays : Test against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods .
- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Answer :
- Dose-response analysis : Validate activity trends using multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Structural analogs : Compare with derivatives (e.g., nitro- or fluoro-substituted benzamides) to isolate substituent effects .
- Computational modeling : Use molecular docking (e.g., UCSF Chimera ) to predict binding affinities and rationalize discrepancies in target engagement .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Answer :
- LogP modulation : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to improve solubility while monitoring activity via SAR studies .
- Metabolic stability : Assess microsomal degradation and modify labile sites (e.g., ethylsulfanyl to methylsulfonyl) .
- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .
Q. How can computational tools predict interactions with biological targets?
- Answer :
- Molecular docking : Use UCSF Chimera or AutoDock to model binding poses in enzyme active sites (e.g., LOX or kinases) .
- MD simulations : Run 100-ns trajectories to evaluate binding stability and identify critical residues for interaction .
- QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors .
Contradiction Analysis and Experimental Design
Q. How should researchers address inconsistent cytotoxicity data in cancer cell lines?
- Answer :
- Assay standardization : Use identical cell passage numbers, serum conditions, and incubation times (e.g., 48–72 hours) .
- Combination studies : Test synergism with standard chemotherapeutics (e.g., doxorubicin) to contextualize standalone activity .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanistic consistency .
Q. What experimental designs validate the compound’s mechanism of action?
- Answer :
- Gene knockout : Use CRISPR/Cas9 to silence putative targets (e.g., Bcl-2 or EGFR) and assess activity loss .
- Thermodynamic profiling : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy and entropy .
- Pathway analysis : Utilize RNA-seq or phosphoproteomics to map downstream signaling effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
